molecular formula C11H9ClN2O4S2 B5093375 4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide

4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5093375
M. Wt: 332.8 g/mol
InChI Key: PCNBMYNFXVWLAM-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfamoyl group and a carboxamide group on the thiophene ring distinguishes it from other thiophene derivatives.

Properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S2/c12-6-1-2-9(15)8(3-6)14-20(17,18)7-4-10(11(13)16)19-5-7/h1-5,14-15H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNBMYNFXVWLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=CSC(=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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